EPZ020411

PRMT6 Selectivity Chemical Probe

PRMT6 target validation studies are often confounded by pan-PRMT inhibitors (e.g., MS023, MS049) that lack target specificity, producing ambiguous phenotypic results. EPZ020411 (CAS 1700663-41-7), the first-in-class selective PRMT6 chemical probe, directly addresses this challenge: • Unmatched selectivity: IC50 = 10 nM for PRMT6, >10-fold over PRMT1 (119 nM) and PRMT8 (223 nM), >100-fold over other HMTs. • Validated in vivo PK: 65.6% SC bioavailability in rats; unbound concentration > IC50 for >12 h. • Structural confirmation: Co-crystal structure with human PRMT6 (PDB: 4Y30, 2.10 Å). Supplied at ≥98% purity with full analytical documentation. Bulk quantities available for preclinical studies.

Molecular Formula C25H38N4O3
Molecular Weight 442.6
CAS No. 1700663-41-7
Cat. No. B560172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ020411
CAS1700663-41-7
SynonymsN1,N2-dimethyl-N1-((3-(4-((1r,3r)-3-(2-(tetrahydro-2H-pyran-4-yl)ethoxy)cyclobutoxy)phenyl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine
Molecular FormulaC25H38N4O3
Molecular Weight442.6
Structural Identifiers
SMILESCNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4
InChIInChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28)
InChIKeyQMDKVNSQXPVCRD-RQNOJGIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





EPZ020411: Selective PRMT6 Chemical Probe


EPZ020411 (CAS 1700663-41-7) is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 6 (PRMT6), identified as the first-in-class chemical probe for this epigenetic target [1]. It belongs to the aryl pyrazole chemical series and demonstrates high selectivity for PRMT6 over other PRMT family members, including PRMT1 and PRMT8, as well as other histone methyltransferases [1][2]. The compound has been co-crystallized with human PRMT6, providing definitive structural validation of its binding mode [3]. EPZ020411 exhibits favorable in vivo pharmacokinetic properties following subcutaneous administration in rats, making it a validated tool compound for preclinical target validation studies [1][2].

EPZ020411 Substitution Risks


Generic substitution of EPZ020411 with other PRMT6-targeting compounds or pan-PRMT inhibitors is not scientifically valid due to critical differences in selectivity, potency, and target engagement profiles. While compounds like MS023 and MS049 also inhibit PRMT6, they are pan-Type I PRMT inhibitors with potent activity against multiple PRMT family members (PRMT1, PRMT3, PRMT4, PRMT8), leading to confounding biological effects that preclude unambiguous target validation [1]. EPZ020411's unique selectivity profile (>10-fold over PRMT1/PRMT8 and >100-fold over other histone methyltransferases) enables specific interrogation of PRMT6-mediated biology without off-target PRMT interference [2]. Furthermore, EPZ020411 is the only PRMT6 inhibitor with a publicly available high-resolution co-crystal structure (PDB: 4Y30), providing atomic-level binding mode validation essential for structure-based drug design and medicinal chemistry optimization [3].

EPZ020411 Comparative Evidence


PRMT6 Selectivity Over PRMT1

EPZ020411 demonstrates high selectivity for PRMT6 (IC50 = 10 nM) over PRMT1 (IC50 = 119 nM), representing a 11.9-fold selectivity window [1]. In contrast, MS023, a structurally related pan-Type I PRMT inhibitor, exhibits nearly equipotent inhibition of PRMT6 (IC50 = 4 nM) and PRMT1 (IC50 = 30 nM), with a selectivity ratio of only 7.5-fold . This differential selectivity is critical: EPZ020411's >10-fold selectivity over PRMT1 allows for specific interrogation of PRMT6-dependent biology, whereas MS023's concurrent inhibition of PRMT1, PRMT3, PRMT4, and PRMT8 introduces significant confounding variables that preclude definitive target attribution [2].

PRMT6 Selectivity Chemical Probe

Cellular H3R2 Methylation Inhibition

EPZ020411 treatment results in a dose-dependent decrease in methylation of the PRMT6-specific substrate histone H3 arginine 2 (H3R2) in A375 human melanoma cells exogenously overexpressing PRMT6, with an IC50 of 0.637 ± 0.241 μM [1]. This cellular activity is directly attributable to PRMT6 inhibition, as a structurally matched PRMT6-inactive analog of EPZ020411 fails to generate an IC50 at concentrations up to 20 μM . In contrast, the pan-inhibitor MS023, while showing cellular activity against H3R2 methylation in HEK293 cells, also potently inhibits H4R3 methylation (a PRMT1 substrate) in MCF7 cells, demonstrating its lack of cellular selectivity [2].

PRMT6 H3R2 Cellular Assay

In Vivo Pharmacokinetic Profile

EPZ020411 exhibits favorable pharmacokinetic properties in male Sprague-Dawley rats following subcutaneous administration at 5 mg/kg, with a bioavailability of 65.6% . The unbound blood concentration of EPZ020411 remains above the PRMT6 biochemical IC50 value (10 nM) for more than 12 hours post-dose, ensuring sustained target coverage [1]. Intravenous administration at 1 mg/kg reveals a moderate clearance rate of 19.7 mL/min/kg, a volume of distribution at steady state of 11.1 L/kg, and a mean terminal half-life of 8.54 hours . These in vivo PK parameters are well-characterized, whereas the pan-inhibitor MS023 lacks any reported in vivo validation data, making EPZ020411 the only PRMT6-targeting tool compound with demonstrated in vivo utility [2].

Pharmacokinetics Bioavailability In Vivo

Co-Crystal Structure with PRMT6

The binding mode of EPZ020411 to human PRMT6 has been definitively characterized by X-ray crystallography at 2.10 Å resolution (PDB ID: 4Y30) [1]. The structure reveals EPZ020411 bound in the substrate binding pocket of PRMT6 in complex with S-adenosylhomocysteine (SAH), providing atomic-level detail of key interactions that confer selectivity over other PRMT family members [2]. In contrast, no co-crystal structure is publicly available for MS023 bound to PRMT6, limiting structure-guided optimization and mechanistic understanding of this comparator compound [3]. The availability of 4Y30 enables rational design of second-generation PRMT6 inhibitors and facilitates computational chemistry approaches for selectivity optimization [4].

Structural Biology X-ray Crystallography Binding Mode

Broad PRMT Selectivity Profile

EPZ020411 exhibits exceptional selectivity for PRMT6 over a broad panel of other histone methyltransferases. In biochemical assays, EPZ020411 displays >100-fold selectivity over PRMT3, PRMT4 (CARM1), PRMT5, and PRMT7 . This broad selectivity profile is critical for chemical probe validation, as inhibition of these other methyltransferases—particularly PRMT5, which has well-established roles in cancer biology—would confound phenotypic readouts [1]. In comparison, the pan-inhibitor MS023 potently inhibits PRMT3 (IC50 = 119 nM), PRMT4 (IC50 = 83 nM), and PRMT8 (IC50 = 5 nM), demonstrating that it cannot be used for selective PRMT6 target validation [2].

Selectivity Methyltransferase Off-Target

EPZ020411 Research Applications


Oncology Target Validation

EPZ020411 is optimally suited for target validation studies in oncology, particularly in cancer types where PRMT6 overexpression has been documented, including melanoma, bladder cancer, lung cancer, and prostate cancer [1]. Its >10-fold selectivity over PRMT1 and PRMT8 and >100-fold selectivity over other histone methyltransferases enables unambiguous attribution of phenotypic effects to PRMT6 inhibition . Researchers should employ the matched inactive analog as a negative control to confirm on-target effects in cellular assays measuring H3R2 methylation (IC50 = 0.637 μM) .

In Vivo Efficacy Studies

EPZ020411 is the only PRMT6 inhibitor with validated in vivo pharmacokinetic parameters, including 65.6% subcutaneous bioavailability and sustained unbound concentrations exceeding the biochemical IC50 for >12 hours in rats . This PK profile supports once-daily subcutaneous dosing regimens for chronic efficacy studies without the need for continuous infusion [2]. The well-characterized clearance (19.7 mL/min/kg) and half-life (8.54 h) enable rational dose selection and reduce the number of animals required for dose-finding studies [3].

Structure-Based Drug Design

The high-resolution co-crystal structure of EPZ020411 bound to human PRMT6 (PDB: 4Y30, 2.10 Å) provides an essential template for structure-based drug design [4]. Medicinal chemists can leverage this structural information to design second-generation PRMT6 inhibitors with improved potency, selectivity, or ADME properties [5]. The atomic-level binding mode reveals key interactions that can be exploited for scaffold hopping and fragment-based drug discovery approaches [6].

Epigenetic Mechanism Studies

PRMT6 is the only protein arginine methyltransferase known to methylate histone H3 at arginine 2 (H3R2), a mark that antagonizes the activating H3K4me3 modification [7]. EPZ020411 enables specific interrogation of this unique epigenetic mechanism in transcriptional regulation, DNA repair, and stem cell pluripotency studies . The compound's cellular activity in reducing H3R2 methylation (IC50 = 0.637 μM) provides a validated pharmacodynamic biomarker for dose-response studies in these mechanistic investigations .

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